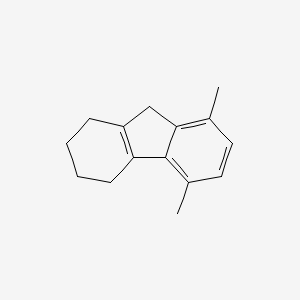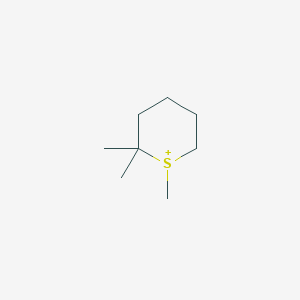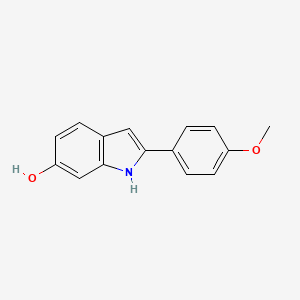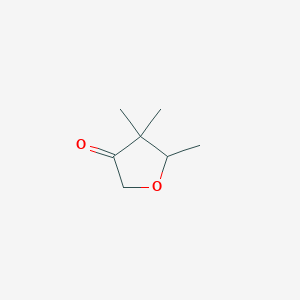
4,4,5-Trimethyloxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5-Trimethyloxolan-3-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure with three methyl groups attached to the fourth and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trimethyloxolan-3-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2,3-trimethylbutane-1,3-diol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the oxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: The methyl groups on the oxolane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4,4,5-Trimethyloxolan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4,5-Trimethyloxolan-3-one exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyloxolan-3-one: Similar structure but with one less methyl group.
5-Methyloxolan-3-one: Contains only one methyl group on the oxolane ring.
Oxolan-3-one: The parent compound without any methyl substitutions.
Uniqueness
4,4,5-Trimethyloxolan-3-one is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other oxolane derivatives and provides specific advantages in certain applications.
Properties
CAS No. |
62599-52-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4,4,5-trimethyloxolan-3-one |
InChI |
InChI=1S/C7H12O2/c1-5-7(2,3)6(8)4-9-5/h5H,4H2,1-3H3 |
InChI Key |
JHAGPHILORZPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Diphenyl-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14525942.png)
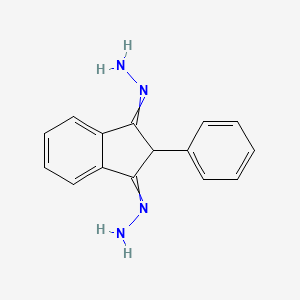
![N-[2-(2-Aminophenyl)ethyl]-3-hydroxy-4-methoxy-N-methylbenzamide](/img/structure/B14525955.png)
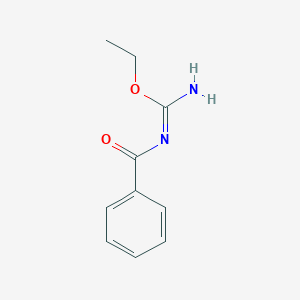
![3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14525985.png)
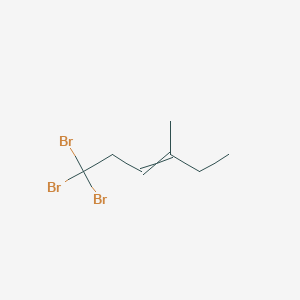
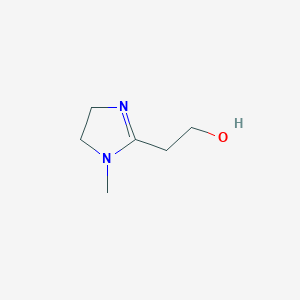
![Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]-](/img/structure/B14525992.png)
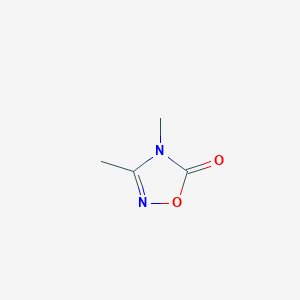
![1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide](/img/structure/B14525997.png)

